molecular formula C7H10N2O B3381887 (3,5-Diaminophenyl)methanol CAS No. 28150-13-2

(3,5-Diaminophenyl)methanol

Cat. No.: B3381887
CAS No.: 28150-13-2
M. Wt: 138.17 g/mol
InChI Key: OHLQBRYVKXJYHZ-UHFFFAOYSA-N
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Description

(3,5-Diaminophenyl)methanol is an organic compound with the molecular formula C7H10N2O It is characterized by the presence of two amino groups (-NH2) attached to the benzene ring at the 3 and 5 positions, and a hydroxymethyl group (-CH2OH) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: (3,5-Diaminophenyl)methanol can be synthesized through several methods. One common approach involves the reduction of 3,5-dinitrobenzyl alcohol using a suitable reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon. Another method includes the use of Friedel-Crafts alkylation followed by reduction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using hydrogenation techniques. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (3,5-Diaminophenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(3,5-Diaminophenyl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of (3,5-Diaminophenyl)methanol involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds and interact with biological macromolecules, influencing their structure and function. The hydroxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Uniqueness: (3,5-Diaminophenyl)methanol is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

(3,5-diaminophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLQBRYVKXJYHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3,5-dinitrobenzylalcohol (2.20 g, 11.1 mmol) in methanol (90 ml) and a Pd/C catalyst (10%, 100 mg) was hydrogenated in a Parr apparatus at 60 psi. The solution was filtered and the solvent was removed by evaporation. The crude product was used without purification in the next step.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3,5-Diaminophenyl)methanol
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(3,5-Diaminophenyl)methanol
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(3,5-Diaminophenyl)methanol
Reactant of Route 5
(3,5-Diaminophenyl)methanol
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Reactant of Route 6
(3,5-Diaminophenyl)methanol

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